(2,3-Dihydrobenzofuran-6-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of dihydrobenzofuran derivatives is explored in the second paper, where a one-pot three-component approach is used to synthesize a variety of substituted dihydroisobenzofurans starting from o-bromoarylaldehydes, methanol, and terminal alkynes. This process involves a cooperative palladium/base promoted coupling/addition/cyclization sequence, which could potentially be adapted for the synthesis of “(2,3-Dihydrobenzofuran-6-yl)methanol” .
Molecular Structure Analysis
The molecular structure of dihydrobenzofuran derivatives can be complex, as indicated by the third paper, which discusses the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes. These complexes exhibit diastereomerism, with different orientations of the oxygen atom relative to other ligands in the complex. This suggests that “(2,3-Dihydrobenzofuran-6-yl)methanol” could also exhibit stereoisomerism, which would be an important consideration in its molecular structure analysis .
Chemical Reactions Analysis
The first paper provides information on the electroreduction of chlorodibenzofuran derivatives in deuterated methanol. It describes the formation of Birch-type reduction products and the incorporation of deuterium into the reduction products under certain conditions. This indicates that “(2,3-Dihydrobenzofuran-6-yl)methanol” could undergo similar electroreduction reactions, potentially leading to various reduced products .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of “(2,3-Dihydrobenzofuran-6-yl)methanol,” they do provide insights into the properties of related compounds. For example, the electroreduction process described in the first paper suggests that dihydrobenzofuran derivatives might have electroactive properties. The stereoselective addition of methanol in the third paper also implies that the physical properties such as solubility and boiling point could be influenced by the compound's stereochemistry .
Scientific Research Applications
Lignin Depolymerization : A study by Macala et al. (2009) demonstrated the hydrogenolysis and hydrogenation of dihydrobenzofuran in supercritical methanolic solutions, a process relevant to lignin depolymerization. This research highlights the potential of (2,3-Dihydrobenzofuran-6-yl)methanol in breaking down complex organic polymers like lignin (Macala et al., 2009).
Catalysis and Synthesis : Sarki et al. (2021) reported the use of methanol as both a hydrogen source and C1 synthon in chemical synthesis, emphasizing the role of methanol in creating various compounds, potentially including derivatives of (2,3-Dihydrobenzofuran-6-yl)methanol (Sarki et al., 2021).
Molecular Encapsulation : Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, a process involving reactions in methanol. This research might be relevant to the structural manipulation and application of (2,3-Dihydrobenzofuran-6-yl)methanol (Ghorbanloo & Alamooti, 2017).
Antimicrobial Activity : Sunitha et al. (2017) synthesized novel benzofuran-based compounds with significant antimicrobial activity. These findings could be relevant to the biomedical applications of (2,3-Dihydrobenzofuran-6-yl)methanol and its derivatives (Sunitha et al., 2017).
Electrochemical Synthesis : Liu, Xu, and Wei (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source. This process showcases the utility of methanol in electrochemical reactions, which could extend to the synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol derivatives (Liu, Xu, & Wei, 2021).
Safety And Hazards
Future Directions
The future directions for “(2,3-Dihydrobenzofuran-6-yl)methanol” could involve further exploration of its potential bioactive properties, given that some substituted benzofurans have shown significant anticancer activities . Additionally, the development of novel synthetic approaches to the 2,3-dihydrobenzofuran ring system could also be a promising area of future research .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJJSKTZKULLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593071 | |
Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzofuran-6-yl)methanol | |
CAS RN |
1083168-69-7 | |
Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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